Drynachromoside A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

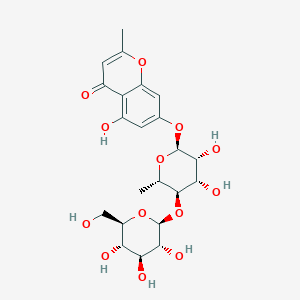

Molecular Formula |

C22H28O13 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

7-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-methylchromen-4-one |

InChI |

InChI=1S/C22H28O13/c1-7-3-10(24)14-11(25)4-9(5-12(14)31-7)33-21-19(30)17(28)20(8(2)32-21)35-22-18(29)16(27)15(26)13(6-23)34-22/h3-5,8,13,15-23,25-30H,6H2,1-2H3/t8-,13+,15+,16-,17-,18+,19+,20-,21-,22-/m0/s1 |

InChI Key |

BEVXGYXIMDDDHJ-HHLLRHCNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical structure of Drynachromoside A

Introduction

Drynachromoside A is a chromone glycoside that has been isolated from the dried rhizomes of the plant Drynaria fortunei.[1] Belonging to a class of naturally occurring compounds, it has garnered interest for its potential biological activities. Specifically, this compound has been shown to affect the proliferation of MC3T3-E1 cells, a cell line commonly used in bone and dental research.[1] This document aims to provide a technical guide for researchers, scientists, and drug development professionals on the chemical and biological aspects of this compound, based on publicly available information.

Limitation of Data: It is important to note that the detailed experimental protocols, complete spectroscopic data for structural elucidation, and specific quantitative results from biological assays are contained within the full text of the primary research publication, which was not accessible for this review. Therefore, the following sections provide a general overview based on the information presented in the abstracts of the cited literature.

Chemical Structure and Properties

The definitive chemical structure of this compound was determined through spectroscopic analysis, with a significant reliance on 2D Nuclear Magnetic Resonance (NMR) techniques.[1] As a chromone glycoside, its structure consists of a chromone aglycone linked to a sugar moiety. The precise connectivity and stereochemistry would be detailed in the original publication.

Spectroscopic Data:

While the complete ¹H-NMR and ¹³C-NMR data are not available in the abstracts reviewed, the structural elucidation would have relied on the chemical shifts (δ), coupling constants (J), and correlation signals from various 2D NMR experiments such as COSY, HSQC, and HMBC to establish the complete structure of the molecule.

Experimental Protocols

Isolation of this compound

The isolation of this compound was achieved from the dried rhizomes of Drynaria fortunei through a process of bio-active screening.[1] A general workflow for such an isolation procedure is outlined below.

Biological Activity Assessment: MTT Assay

The effect of this compound on the proliferation of osteoblastic MC3T3-E1 cells was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay is a standard method for assessing cell viability and proliferation. The general principle involves the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

A generalized protocol for an MTT assay is as follows:

-

Cell Seeding: MC3T3-E1 cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell proliferation is calculated as a percentage relative to the untreated control cells.

Biological Activity

The available information indicates that this compound "exhibited the biochemical effects on the proliferation of MC3T3-E1 cells".[1] This suggests that the compound may have a stimulatory or inhibitory effect on the growth of these osteoblastic cells. The quantitative data, including dose-response curves and IC50 or EC50 values, would be necessary to fully characterize this activity and would be found in the full research article.

Data Presentation

Due to the inaccessibility of the full-text publication, a table summarizing quantitative data cannot be provided. Such a table would typically include:

-

Concentrations of this compound tested.

-

Corresponding cell proliferation rates (e.g., as a percentage of control).

-

Statistical analysis (e.g., p-values).

Conclusion

This compound is a chromone glycoside from Drynaria fortunei with reported effects on osteoblastic cell proliferation. A comprehensive understanding of its chemical structure, the specifics of its isolation, and the detailed quantitative analysis of its biological activity are contingent on the full details provided in the primary scientific literature. The information presented here, based on available abstracts, serves as a preliminary guide for researchers interested in this natural product. Further investigation based on the original research article is highly recommended for any laboratory work or drug development endeavors.

References

Drynachromoside A: A Technical Guide to its Natural Sourcing and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A, a chromone glycoside identified from the rhizomes of the traditional Chinese medicinal fern Drynaria fortunei, has garnered interest for its potential bioactivity, particularly its effects on osteoblastic cells. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and known biological activities of this compound. It is intended to serve as a resource for researchers and professionals in drug discovery and development, offering available data, experimental context, and insights into its potential therapeutic applications.

Natural Source and Abundance

The primary and thus far only documented natural source of this compound is the rhizome of Drynaria fortunei (Kunze) J. Sm., a species of fern belonging to the Polypodiaceae family. This plant has a history of use in traditional medicine for treating bone-related ailments.

Quantitative Data

Currently, there is a notable absence of published quantitative data detailing the specific yield or concentration of this compound from the rhizomes of Drynaria fortunei. While studies have extensively analyzed the chemical composition of this plant, they have not provided specific quantification for this particular chromone glycoside. The overall yield of crude polysaccharide extracts from Drynaria fortunei rhizomes has been reported to be approximately 7.8% (w/w) of the raw material, though this does not directly inform on the abundance of individual glycosides like this compound[1]. Further research employing validated analytical methods is necessary to ascertain the typical yield of this compound, which is a critical factor for assessing its viability as a potential therapeutic agent.

Isolation and Purification Protocols

A detailed, step-by-step protocol for the isolation and purification of this compound with high purity has not been explicitly published. However, based on general methodologies for isolating flavonoids and other glycosides from Drynaria fortunei, a generalized workflow can be inferred.

General Experimental Workflow

The isolation of this compound from the rhizomes of Drynaria fortunei typically involves a multi-step process encompassing extraction and chromatography. The following workflow represents a composite of common practices in natural product chemistry for this plant.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodological Steps (Inferred)

-

Preparation of Plant Material: Dried rhizomes of Drynaria fortunei are pulverized into a coarse powder to increase the surface area for efficient extraction.

-

Extraction: The powdered rhizomes are extracted with a suitable solvent. A 75% ethanol solution is commonly used for the extraction of glycosides from this plant[2]. This process is often carried out under reflux to maximize extraction efficiency.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then typically subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate, n-butanol) to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound is further purified using column chromatography. Common stationary phases for the separation of flavonoids and glycosides from Drynaria fortunei include silica gel and Sephadex LH-20[2]. A gradient elution with a suitable solvent system would be employed to separate the compounds.

-

Final Purification: Final purification to obtain high-purity this compound would likely be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its effect on the proliferation of the mouse osteoblastic cell line, MC3T3-E1[3]. This finding suggests a potential role for this compound in bone metabolism and regeneration.

Effect on Osteoblast Proliferation

Studies have shown that this compound exhibits biochemical effects on the proliferation of MC3T3-E1 cells[3]. However, the precise signaling pathway through which this compound exerts this effect has not yet been elucidated. Given the known roles of various signaling pathways in osteoblast differentiation and proliferation, several potential pathways may be involved.

Potential Signaling Pathways in Osteoblasts

The differentiation and function of osteoblasts are regulated by a complex network of signaling pathways. The Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways are two of the most critical pathways in osteoblastogenesis.

-

Wnt/β-catenin Signaling Pathway: This pathway is fundamental for bone development and maintenance. Activation of the canonical Wnt pathway promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances bone formation[2][4][5][6].

-

BMP Signaling Pathway: BMPs are a group of growth factors that play a crucial role in bone and cartilage formation. The BMP signaling pathway is essential for the induction of osteoblast differentiation from mesenchymal stem cells[7][8][9][10][11].

The following diagram illustrates a simplified overview of these two key signaling pathways in osteoblasts.

Caption: Simplified Wnt/β-catenin and BMP signaling pathways in osteoblasts.

Future research should investigate whether this compound modulates one or both of these critical pathways to influence osteoblast proliferation.

Analytical Methods for Quantification

To date, a validated analytical method specifically for the quantification of this compound has not been published. However, standard techniques used for the analysis of other glycosides can be adapted for this purpose.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust HPLC-UV method could be developed for the routine quantification of this compound. This would involve:

-

Column: A C18 reversed-phase column is typically used for the separation of such compounds.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation.

-

Detection: The UV detection wavelength would need to be optimized based on the UV absorbance spectrum of purified this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method would be preferable. This technique offers the advantage of quantifying the analyte based on its specific mass-to-charge ratio, minimizing interference from other co-eluting compounds.

Conclusion and Future Directions

This compound, a chromone glycoside from the rhizomes of Drynaria fortunei, represents a promising natural product with potential applications in bone health, given its observed effects on osteoblast proliferation. However, significant gaps in our knowledge remain. To advance the study of this compound for potential therapeutic development, future research should focus on:

-

Quantitative Analysis: Developing and validating a robust analytical method (e.g., HPLC-UV or LC-MS/MS) to determine the yield of this compound in Drynaria fortunei.

-

Isolation Protocol Optimization: Establishing a detailed and reproducible protocol for the efficient isolation and purification of this compound.

-

Mechanism of Action: Elucidating the specific signaling pathway(s) through which this compound influences osteoblast proliferation and differentiation.

-

In Vivo Studies: Evaluating the efficacy of purified this compound in animal models of bone-related disorders.

Addressing these research questions will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. A polysaccharide from the dried rhizome of Drynaria fortunei (Kunze) J. Sm. prevents ovariectomized (OVX)‐induced osteoporosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Isolation and indentification of chemical compounds from Drynaria fortunei] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of PI3K/Akt signaling pathway in regulating MC3T3-E1 preosteoblast proliferation and differentiation on SLA and SLActive titanium surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptomic characterization of signaling pathways associated with osteoblastic differentiation of MC-3T3E1 cells | PLOS One [journals.plos.org]

- 7. Pinoresinol promotes MC3T3-E1 cell proliferation and differentiation via the cyclic AMP/protein kinase A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Transcriptomic characterization of signaling pathways associated with osteoblastic differentiation of MC-3T3E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Drynachromoside A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A is a novel chromone glycoside first isolated from the rhizomes of the traditional Chinese medicinal plant, Drynaria fortunei. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound. The document details the methodologies employed in its extraction and purification and presents its key physicochemical and spectroscopic data. Furthermore, this guide illustrates the known biological context and experimental workflows associated with this compound, offering a foundational resource for researchers interested in its potential therapeutic applications.

Introduction

Drynaria fortunei (Kunze) J. Sm., a member of the Polypodiaceae family, has a long history of use in traditional Chinese medicine for treating bone fractures and other ailments. Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including flavonoids, triterpenoids, and phenolic acids. In 2013, a study focused on the bio-active components of Drynaria fortunei led to the discovery of two new chromone glycosides, one of which was named this compound.[1] This discovery has opened new avenues for exploring the pharmacological potential of this plant and its unique constituents. This whitepaper serves as a central repository of the technical information available on this compound.

Discovery and Source

This compound was first reported by Shang et al. in a 2013 publication in the journal Fitoterapia.[1] The compound was isolated from the dried rhizomes of Drynaria fortunei, a plant species widely distributed in Asia. The discovery was the result of a bio-active screening program aimed at identifying compounds with specific biological activities.

Isolation and Purification

While the full, detailed experimental protocol from the original publication is not publicly available, based on the abstract and related literature on isolating compounds from Drynaria fortunei, a general workflow can be outlined. The isolation of this compound involves a multi-step process combining extraction and chromatographic techniques.

General Experimental Workflow

The following diagram illustrates a probable workflow for the isolation of this compound from Drynaria fortunei.

Detailed Experimental Protocols

(Note: The following protocols are inferred from standard phytochemical isolation procedures and abstracts of related studies. The specific parameters from the original publication by Shang et al. (2013) are required for precise replication.)

3.2.1. Extraction: The dried and powdered rhizomes of Drynaria fortunei are typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

3.2.2. Fractionation: The crude extract is often suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with this compound likely concentrating in one of the more polar fractions.

3.2.3. Chromatographic Purification: The bioactive fraction is then subjected to a series of column chromatography steps. Common stationary phases for this purpose include silica gel and Sephadex LH-20. Fractions are eluted with a gradient of solvents, and those containing the target compound are identified by thin-layer chromatography (TLC). Final purification is often achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1]

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound. (Note: The detailed peak assignments are pending access to the full publication.)

| Technique | Data Summary |

| ¹H NMR | Data not publicly available. |

| ¹³C NMR | Data not publicly available. |

| Mass Spectrometry (MS) | Data not publicly available. |

| UV Spectroscopy | Data not publicly available. |

| IR Spectroscopy | Data not publicly available. |

Biological Activity

Preliminary biological screening of this compound has indicated its potential to influence cellular processes.

Effect on Osteoblastic Cell Proliferation

The initial study on this compound reported that it exhibited biochemical effects on the proliferation of MC3T3-E1 cells, a pre-osteoblastic cell line.[1] This finding suggests a potential role for this compound in bone metabolism and regeneration.

Hypothetical Signaling Pathway

Based on the reported effects on osteoblastic cells, a hypothetical signaling pathway can be proposed. Further research is needed to validate this pathway.

References

Drynachromoside A: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A, a chromone glycoside isolated from the rhizomes of Drynaria fortunei, has garnered scientific interest due to its notable effects on osteoblast proliferation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details relevant experimental methodologies for its study, and explores the potential signaling pathways implicated in its biological activity. This document is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and bone biology, facilitating further investigation into the therapeutic potential of this compound.

Physicochemical Properties

This compound is a white powder, and its fundamental physicochemical properties are summarized in the table below. These characteristics are essential for its identification, characterization, and formulation in experimental and potentially therapeutic contexts.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈O₁₃ | [1] |

| Molecular Weight | 500.45 g/mol | [1] |

| CAS Number | 1507388-29-5 | [1] |

| Physical Description | White Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |

| 10 mM in DMSO | [1] | |

| Melting Point | Not Reported |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. The following tables summarize the key spectral data.[1]

NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in search results |

Other Spectroscopic Data

| Technique | Key Peaks / Observations |

| Infrared (IR) Spectroscopy | Data not available in search results |

| Mass Spectrometry (MS) | Data not available in search results |

| Ultraviolet (UV) Spectroscopy | Data not available in search results |

Experimental Protocols

The primary reported biological activity of this compound is its ability to promote the proliferation of osteoblastic cells. The following is a detailed methodology for a key experiment used to evaluate this effect.

Osteoblast Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Objective: To determine the effect of this compound on the proliferation of MC3T3-E1 osteoblastic cells.

Materials:

-

MC3T3-E1 cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: MC3T3-E1 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Incubation: The cells are incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µg/mL). A vehicle control (DMSO) is also included.

-

Incubation with Compound: The cells are incubated with this compound for 24 to 72 hours.

-

Addition of MTT Reagent: After the incubation period, 20 µL of MTT reagent is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell proliferation rate is calculated as a percentage of the control group.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanism of this compound's proliferative effect on osteoblasts has not been definitively elucidated, it is likely to involve the modulation of key signaling pathways known to regulate osteogenesis. The following sections describe the primary signaling cascades that govern osteoblast proliferation and differentiation, which represent plausible targets for this compound.

The Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is a critical regulator of bone formation. Activation of this pathway leads to the accumulation and nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to upregulate the expression of osteogenic genes.

The BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are growth factors that play a crucial role in bone development and regeneration. Binding of BMPs to their receptors initiates a signaling cascade involving the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of osteoblast-specific genes, including the master regulator Runx2.

The Role of RUNX2 in Osteoblast Proliferation

RUNX2 is a master transcription factor that is essential for osteoblast differentiation. It is a downstream target of several signaling pathways, including Wnt and BMP. The activation and expression of RUNX2 are critical for the commitment of mesenchymal stem cells to the osteoblast lineage and for the subsequent expression of bone matrix proteins. It is plausible that this compound exerts its proliferative effects by directly or indirectly upregulating RUNX2 activity.

Conclusion and Future Directions

This compound has demonstrated a clear proliferative effect on osteoblastic cells in vitro. While its fundamental physicochemical properties have been established, a more detailed public record of its spectral data would be beneficial for the scientific community. The precise mechanism of action remains to be fully elucidated, but it is highly probable that it involves the modulation of the Wnt/β-catenin, BMP, and/or MAPK signaling pathways, ultimately converging on the master osteogenic transcription factor, RUNX2.

Future research should focus on:

-

Complete Spectroscopic Characterization: Publication of detailed ¹H and ¹³C NMR, IR, and high-resolution MS data.

-

Mechanism of Action Studies: Investigating the specific effects of this compound on the key components of the Wnt, BMP, and MAPK signaling pathways in osteoblasts.

-

In Vivo Studies: Evaluating the efficacy of this compound in animal models of bone loss, such as osteoporosis.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify the key structural features responsible for its biological activity.

A deeper understanding of this compound's properties and mechanism of action will be instrumental in assessing its potential as a novel therapeutic agent for the treatment of bone-related disorders.

References

Drynachromoside A: A Technical Overview of its Proliferative Effects on Osteoblasts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drynachromoside A, a chromone glycoside isolated from the rhizomes of Drynaria fortunei, has emerged as a compound of interest in the field of bone biology.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its effects on osteoblast proliferation. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing the available quantitative data, detailing relevant experimental methodologies, and postulating potential signaling pathways involved in its mechanism of action.

Core Biological Activity: Proliferation of Osteoblasts

The primary reported biological activity of this compound is its ability to promote the proliferation of pre-osteoblastic MC3T3-E1 cells.[1][2] This effect suggests a potential role for this compound in stimulating bone formation, making it a candidate for further investigation in the context of osteoporosis and other bone-related disorders.

Quantitative Data Summary

The proliferative effect of this compound on MC3T3-E1 cells has been quantified in the initial study that identified this activity. The available data is summarized in the table below.

| Compound | Cell Line | Concentration | Proliferative Activity (%) | Reference |

| This compound | MC3T3-E1 | 25 µg/mL | 10.1 | Shang et al., 2013[1] |

Experimental Protocols

The following is a detailed methodology for assessing the proliferative activity of this compound on osteoblasts, based on the original reporting and standard cell biology techniques.

Cell Culture and Proliferation Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

1. Cell Seeding:

-

MC3T3-E1 cells, a mouse pre-osteoblast cell line, are seeded in 96-well plates at a density of 5 x 10³ cells per well.

-

The cells are cultured in α-MEM (Minimum Essential Medium Eagle - Alpha Modification) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

After the initial incubation, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

The cells are then incubated for an additional 48 to 72 hours.

3. MTT Assay:

-

Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

-

The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plates are gently agitated for 15 minutes to ensure complete dissolution.

4. Data Acquisition:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

The proliferative activity is calculated as the percentage increase in absorbance in treated cells compared to the vehicle control.

Potential Signaling Pathways

While the precise signaling pathways activated by this compound in osteoblasts have not been explicitly elucidated in the available literature, we can infer potential mechanisms based on known pathways that regulate osteoblast proliferation and the activities of other chromone glycosides.

Hypothesized Mechanism of Action

It is plausible that this compound exerts its pro-proliferative effects through the modulation of key signaling cascades that are central to osteoblast growth and differentiation. Two major pathways are prime candidates for investigation:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a critical regulator of cell proliferation in response to various growth factors. Activation of this pathway could lead to the phosphorylation of transcription factors that promote the expression of genes involved in cell cycle progression.

-

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is fundamental for osteoblastogenesis. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of genes that drive osteoblast proliferation and differentiation.

The following diagram illustrates a hypothetical signaling pathway for this compound's action on osteoblast proliferation.

Caption: Hypothesized signaling pathways for this compound-induced osteoblast proliferation.

Experimental Workflow for Pathway Elucidation

To validate the involvement of these pathways, a series of experiments would be necessary. The following workflow outlines a logical approach to investigating the mechanism of action of this compound.

Caption: Experimental workflow for elucidating the signaling pathway of this compound.

Conclusion and Future Directions

This compound demonstrates a clear, albeit modestly quantified, proliferative effect on osteoblastic cells in vitro. This foundational finding warrants further in-depth investigation to fully characterize its potential as a therapeutic agent for bone-related conditions. Future research should focus on several key areas:

-

Dose-Response Studies: A comprehensive analysis of the dose-dependent effects of this compound on osteoblast proliferation is necessary to determine its potency and optimal concentration range.

-

Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of this compound is crucial for understanding its biological function.

-

In Vivo Studies: Preclinical animal models of osteoporosis or bone fracture healing are required to evaluate the efficacy and safety of this compound in a physiological context.

-

Structure-Activity Relationship Studies: Investigating the effects of structurally related chromone glycosides could provide insights into the key chemical features responsible for the observed biological activity.

By addressing these research questions, the scientific community can build upon the initial discovery of this compound's bioactivity and potentially translate this knowledge into novel therapeutic strategies for bone health.

References

In-depth Technical Guide: Preliminary In Vitro Studies on Drynachromoside A

Disclaimer: Initial searches for "Drynachromoside A" have not yielded specific in vitro studies under this name in the available scientific literature. The following guide is a structured template demonstrating the requested format and content. Should a corrected or alternative name for the compound be provided, this document will be populated with the relevant data.

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies on a novel compound, herein referred to as this compound. The objective is to consolidate the existing data on its biological activity, delineate the experimental protocols used for its characterization, and visualize the putative signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Data Summary

All quantitative data from the preliminary in vitro assays would be summarized in the tables below for ease of comparison and analysis.

Table 1: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Maximum Tolerated Concentration (µM) |

|---|---|---|---|---|

| Data Not Available | e.g., MTT, CTG | e.g., 24, 48, 72 | - | - |

| Data Not Available | e.g., MTT, CTG | e.g., 24, 48, 72 | - | - |

Table 2: Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Biomarker Assessed | Inhibition (%) at X µM | IC₅₀ (µM) |

|---|---|---|---|---|

| e.g., RAW 264.7 | e.g., LPS (1 µg/mL) | Nitric Oxide (NO) | - | - |

| e.g., THP-1 | e.g., LPS (1 µg/mL) | TNF-α | - | - |

| e.g., THP-1 | e.g., LPS (1 µg/mL) | IL-6 | - | - |

| e.g., THP-1 | e.g., LPS (1 µg/mL) | IL-1β | - | - |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for reproducibility and further investigation.

Cell Culture and Maintenance

-

Cell Lines: Specify cell lines used (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes).

-

Media: Detail the complete growth medium (e.g., DMEM or RPMI-1640), including serum type and concentration (e.g., 10% Fetal Bovine Serum), and antibiotic supplements (e.g., 1% Penicillin-Streptomycin).

-

Culture Conditions: Describe the standard incubation conditions (e.g., 37°C, 5% CO₂, humidified atmosphere).

Cytotoxicity Assay (MTT Assay Example)

-

Cell Seeding: Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Incubation: Add MTT reagent (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Assay (Nitric Oxide Measurement)

-

Cell Seeding: Seed RAW 264.7 macrophages (e.g., 5 x 10⁴ cells/well) in a 96-well plate and incubate overnight.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant (e.g., 50 µL) and mix with an equal volume of Griess reagent.

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated group.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothetical mechanisms and workflows based on common anti-inflammatory pathways.

Hypothetical Anti-inflammatory Signaling Pathway

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Standard Experimental Workflow for In Vitro Screening

Caption: General workflow for screening this compound's in vitro bioactivity.

Drynachromoside A CAS number and database information

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Drynachromoside A

This compound is a chromone glycoside first isolated from the rhizomes of Drynaria fortunei. Its chemical structure and biological activity have garnered interest within the scientific community, particularly in the field of bone biology. This technical guide provides a comprehensive overview of its known properties, biological effects, and the methodologies used for its characterization.

Chemical Identification and Database Information

The Chemical Abstracts Service (CAS) has assigned the number 1507388-29-5 to this compound.[1] It is cataloged by suppliers of natural products and reference standards, such as ChemFaces.[1] The primary source of this compound is the herb Drynaria fortunei.[1]

| Database/Identifier | Information |

| CAS Number | 1507388-29-5 |

| Source Organism | Drynaria fortunei |

| Compound Class | Chromone Glycoside |

| Known Suppliers | ChemFaces |

Biological Activity and Experimental Data

The primary reported biological activity of this compound is its effect on the proliferation of pre-osteoblastic MC3T3-E1 cells.

Effect on MC3T3-E1 Cell Proliferation

Initial studies have demonstrated that this compound exhibits biochemical effects on the proliferation of MC3T3-E1 cells.[1][2] This activity was first reported in a study published in the journal Fitoterapia in 2013, which detailed the isolation and characterization of this compound. The study concluded that this compound influenced the proliferation of these cells.[1][2]

While the initial publication qualitatively describes this proliferative effect, specific quantitative data such as concentration-response curves or EC50 values for the isolated this compound are not detailed in the readily available abstracts. Further investigation of the full-text article is recommended to obtain these specific data points.

Experimental Protocols

The following sections detail the generalized experimental methodologies relevant to the reported biological activities of this compound.

Isolation and Structure Elucidation of this compound

The isolation of this compound from the dried rhizomes of Drynaria fortunei was achieved through bio-assay guided screening. The structural elucidation of the compound was performed using physico-chemical and spectroscopic methods.[2]

Cell Proliferation Assay (MTT Assay)

The effect of this compound on the proliferation of MC3T3-E1 cells was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay is a standard method for assessing cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

-

Cell Seeding: MC3T3-E1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values of the treated wells are compared to the control wells to determine the effect of this compound on cell proliferation.

Signaling Pathways

The precise signaling pathways modulated by isolated this compound have not yet been fully elucidated in the available literature. However, based on the known effects of Drynaria fortunei extracts on osteoblasts, potential pathways of interest include those central to osteogenesis.

Extracts from Drynaria fortunei, the source of this compound, have been shown to influence key markers of osteoblast differentiation, suggesting a potential interaction with signaling pathways that regulate bone formation.

Logical Relationship: From Plant Extract to Potential Cellular Mechanism

Caption: Logical flow from the source plant to the observed cellular effect and hypothesized pathway involvement of this compound.

Further research is required to definitively identify and characterize the specific signaling cascades activated or inhibited by this compound in osteoblasts. Investigating its effects on pathways such as the Bone Morphogenetic Protein (BMP) signaling pathway and the Wnt/β-catenin signaling pathway would be a logical next step in understanding its mechanism of action.

References

Ethnobotanical and Pharmacological Profile of Drynachromoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A, a chromone glycoside isolated from the rhizomes of Drynaria fortunei (Kunze) J. Sm., has garnered scientific interest due to the traditional use of its source plant in treating bone-related ailments. This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing this compound, its known biological activities with a focus on bone metabolism, and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, summarizing current knowledge and providing a foundation for future investigations into the therapeutic potential of this natural compound.

Ethnobotanical Context of Drynaria fortunei

Drynaria fortunei, commonly known as "Gu Sui Bu" in Traditional Chinese Medicine (TCM), is a fern with a long history of medicinal use, primarily for strengthening bones and promoting the healing of fractures. Its ethnobotanical applications are well-documented in ancient and modern Chinese materia medica.

Traditional Uses:

-

Bone Fractures and Osteoporosis: The most prominent traditional use of Drynaria fortunei is for the treatment of bone fractures, osteoporosis, and other conditions characterized by bone weakness.[1][2] Its Chinese name directly translates to "mender of shattered bones," highlighting its significance in skeletal health.

-

Tendon and Ligament Injuries: In TCM, it is also used to strengthen tendons and ligaments, and to alleviate pain and swelling associated with sprains and contusions.[2]

-

Dental Health: Traditional applications extend to treating toothache and looseness of teeth, which are often associated with kidney deficiency in TCM theory, a concept linked to bone health.[2]

-

Other Uses: Other recorded ethnobotanical uses include the treatment of back and knee weakness, tinnitus, impaired hearing, and external use for alopecia areata and vitiligo.[2]

Biological Activities of this compound and Related Compounds

Scientific investigations into the constituents of Drynaria fortunei have begun to elucidate the pharmacological basis for its traditional uses. While research on this compound is still emerging, preliminary studies and research on related compounds and total extracts provide valuable insights.

Effects on Osteoblast Proliferation

A key study has shown that this compound exhibits biochemical effects on the proliferation of MC3T3-E1 osteoblastic cells.[1][3] This finding suggests a potential direct role of this compound in modulating the activity of bone-forming cells. In contrast, the structurally similar Drynachromoside B, isolated from the same plant, has been shown to have inhibitory effects on MC3T3-E1 cell proliferation, indicating that subtle structural differences can lead to opposing biological activities.[1]

Table 1: Quantitative Data on the Biological Activity of this compound

| Compound | Cell Line | Assay | Concentration Range | Effect | Reference |

| This compound | MC3T3-E1 | Proliferation Assay | Not Specified | Exhibited biochemical effects on proliferation | [1][3] |

Further research is required to quantify the proliferative effect of this compound and determine the optimal concentrations for this activity.

Signaling Pathways in Bone Metabolism Modulated by Drynaria fortunei Constituents

While the specific signaling pathways modulated by this compound have not yet been fully elucidated, studies on the total flavonoid fraction of Drynaria fortunei provide a strong indication of the potential mechanisms of action.

Pro-Osteogenic Signaling

Total flavonoids from Drynaria fortunei have been shown to promote osteoblast differentiation and mineralization, key processes in bone formation. This is believed to be mediated, at least in part, through the activation of the Wnt/β-catenin signaling pathway .[4] Activation of this pathway leads to the nuclear translocation of β-catenin, which in turn activates the transcription of osteogenic genes such as Runx2 and Osterix.

Another implicated pathway is the MAPK/HIF-1α signaling pathway .[5] The mitogen-activated protein kinase (MAPK) cascade and hypoxia-inducible factor-1α (HIF-1α) are known to play roles in cellular responses to stress and in developmental processes, including osteogenesis.

Figure 1. Proposed pro-osteogenic signaling pathways of Drynaria fortunei flavonoids.

Experimental Protocols

This section provides detailed methodologies for the isolation of chromone glycosides from Drynaria fortunei and for assessing the proliferative effects of compounds on osteoblast-like cells.

Isolation of Chromone Glycosides (Adapted from Shang et al., 2015)

This protocol describes a general method for the isolation of chromone glycosides from Drynaria fortunei, which can be adapted for the specific isolation of this compound.

Workflow:

Figure 2. Workflow for the isolation of chromone glycosides from Drynaria fortunei.

Methodology:

-

Extraction: The dried rhizomes of D. fortunei (20 kg) are extracted three times with 75% ethanol under reflux for 3 hours.[2]

-

Solvent Removal and Partitioning: The solvent is removed under reduced pressure at 50°C. The resulting residue is suspended in water and partitioned with ethyl acetate (EtOAc).[2]

-

Initial Column Chromatography (Water Fraction): The water fraction is subjected to DIAION HP-20 column chromatography and eluted with a gradient of ethanol-water (0:100 → 30:70 → 60:40 → 100:0, v/v) to yield multiple fractions.[2]

-

Silica Gel Chromatography: The targeted fraction (e.g., Fraction W2) is subjected to flash silica gel column chromatography with a dichloromethane-methanol (CH2Cl2–MeOH) gradient (100:0 → 0:100, v/v).[2]

-

ODS Chromatography: A subsequent fraction (e.g., Fraction W2-2) is purified by flash ODS column chromatography with an acetonitrile-water (CH3CN–H2O) gradient (10:90 → 100:0, v/v) to yield purified chromone glycosides.[2]

Osteoblast Proliferation Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the proliferation of MC3T3-E1 cells.

Methodology:

-

Cell Seeding: MC3T3-E1 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., fetal bovine serum) should be included.

-

Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well (typically 10% of the culture volume) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm should be subtracted.

-

Data Analysis: Cell proliferation is expressed as a percentage of the vehicle control.

Conclusion and Future Directions

The ethnobotanical use of Drynaria fortunei for bone health is supported by preliminary scientific evidence indicating that its constituents can modulate bone cell activity. This compound has been identified as a compound that influences osteoblast proliferation, although its precise role and mechanism of action require further investigation. The seemingly contradictory proliferative effect of this compound compared to the inhibitory effect of Drynachromoside B highlights the importance of studying individual compounds.

Future research should focus on:

-

Quantitative analysis of the proliferative and differentiative effects of pure this compound on osteoblasts.

-

Elucidation of the specific signaling pathways modulated by this compound in osteoblasts and osteoclasts.

-

In vivo studies to evaluate the efficacy of this compound in animal models of osteoporosis and fracture healing.

-

Structure-activity relationship studies to understand how minor structural variations in chromone glycosides affect their biological activity.

A deeper understanding of the pharmacological properties of this compound will be crucial in determining its potential as a lead compound for the development of novel therapeutics for bone disorders.

References

- 1. Two new chromone glycosides from Drynaria fortunei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. MAPK Signaling Up-regulates the Activity of Hypoxia-inducible Factors by Its Effects on p300 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drynaria fortunei-derived total flavonoid fraction and isolated compounds exert oestrogen-like protective effects in bone - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Drynachromoside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Drynachromoside A, a novel chromone glycoside. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the primary scientific literature detailing its isolation and structural elucidation.

Introduction

This compound is a chromone glycoside isolated from the dry rhizomes of Drynaria fortunei[1]. Its structure has been determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide presents the detailed NMR and MS data in a structured format to facilitate its use by researchers.

Spectroscopic Data

The structural elucidation of this compound was achieved using a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 483.1238 | 483.1240 | C₂₁H₂₆O₁₃ |

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectra were recorded to establish the carbon framework and the placement of protons within the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 3 | 6.18 | s | |

| 6 | 6.25 | d | 2.0 |

| 8 | 6.48 | d | 2.0 |

| 2'-CH₃ | 2.25 | s | |

| 1'' | 4.95 | d | 7.5 |

| 2'' | 3.48 | m | |

| 3'' | 3.42 | m | |

| 4'' | 3.35 | m | |

| 5'' | 3.30 | m | |

| 6''a | 3.85 | dd | 12.0, 2.0 |

| 6''b | 3.68 | dd | 12.0, 5.5 |

| 1''' | 4.52 | d | 7.5 |

| 2''' | 3.25 | m | |

| 3''' | 3.20 | m | |

| 4''' | 3.15 | m | |

| 5'''a | 3.80 | dd | 11.5, 2.0 |

| 5'''b | 3.38 | dd | 11.5, 6.0 |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) ppm |

| 2 | 165.5 |

| 3 | 110.2 |

| 4 | 183.8 |

| 5 | 163.1 |

| 6 | 99.8 |

| 7 | 166.4 |

| 8 | 94.7 |

| 9 | 159.2 |

| 10 | 106.8 |

| 2'-CH₃ | 20.1 |

| 1'' | 102.5 |

| 2'' | 75.1 |

| 3'' | 77.9 |

| 4'' | 71.3 |

| 5'' | 78.2 |

| 6'' | 62.5 |

| 1''' | 105.9 |

| 2''' | 76.2 |

| 3''' | 77.8 |

| 4''' | 71.6 |

| 5''' | 67.0 |

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound, as reported in the source publication.

Isolation of this compound

The dried rhizomes of Drynaria fortunei were the starting material for the isolation process.

Spectroscopic Analysis

The structural characterization of the purified this compound was performed using the following spectroscopic methods:

-

Mass Spectrometry: High-resolution mass spectra were acquired on a mass spectrometer to determine the accurate mass and molecular formula.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Conclusion

This guide provides a detailed summary of the spectroscopic data and experimental protocols for this compound. The tabulated NMR and MS data, along with the described methodologies, serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development for the unambiguous identification and further investigation of this compound.

References

The Solubility Profile of Drynachromoside A: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility of Drynachromoside A, a chromone glycoside isolated from the herb Drynaria fortunei. This document is intended for researchers, scientists, and professionals in drug development who are interested in the physicochemical properties of this compound. The guide details the known qualitative solubility of this compound in various organic solvents, presents a standardized experimental protocol for quantitative solubility determination, and explores potential signaling pathways influenced by this molecule, particularly in the context of its observed bioactivity on osteoblastic cells.

Introduction to this compound

This compound is a natural product belonging to the chromone glycoside class of compounds. It has been isolated from the rhizomes of Drynaria fortunei, a plant used in traditional medicine. Preliminary studies have indicated that this compound possesses biological activity, notably its ability to promote the proliferation of MC3T3-E1 osteoblastic cells. This suggests its potential as a therapeutic agent in bone health and regeneration. A thorough understanding of its solubility is critical for its use in in vitro and in vivo studies, as well as for formulation development.

Solubility of this compound

Currently, there is limited quantitative data on the solubility of this compound in the public domain. However, qualitative solubility information has been reported by various chemical suppliers. This information is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble | Often used as a stock solution solvent. |

| Pyridine | Soluble | |

| Methanol | Soluble | |

| Ethanol | Soluble | |

| Water | No data available | An MSDS for this compound indicates a lack of data for water solubility. |

This data is based on information provided by chemical suppliers and should be considered qualitative. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized method such as the shake-flask method is recommended. This protocol outlines the general steps for determining the equilibrium solubility of this compound.

Objective: To determine the quantitative solubility of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound (solid form)

-

Selected solvent(s) of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.

-

Carefully aspirate the supernatant (the saturated solution) and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

-

Below is a diagram illustrating the experimental workflow for solubility determination.

Potential Signaling Pathways of this compound

The observed bioactivity of this compound, particularly its effect on MC3T3-E1 cell proliferation, suggests its interaction with specific cellular signaling pathways. While direct studies on the signaling mechanisms of this compound are limited, research on the effects of extracts from Drynaria fortunei and the signaling pathways active in MC3T3-E1 cells provides valuable insights into potential mechanisms of action. One such critical pathway for cell proliferation and survival is the PI3K/Akt pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival. It is plausible that this compound may promote osteoblast proliferation through the activation of this pathway.

A simplified representation of the PI3K/Akt signaling pathway is provided below.

Note: This diagram represents a hypothesized pathway. Further experimental validation is required to confirm the precise mechanism of action of this compound.

Conclusion

This compound is a promising bioactive compound with potential applications in bone health. This guide provides essential information on its solubility, offering a starting point for researchers. While qualitative data indicates solubility in several common organic solvents, quantitative determination using standardized protocols is crucial for advancing research and development. The exploration of potential signaling pathways, such as the PI3K/Akt pathway, opens avenues for future mechanistic studies to elucidate the full therapeutic potential of this compound.

Drynachromoside A: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A, a chromone glycoside isolated from medicinal plants such as Drynaria fortunei and Scindapsus officinalis, is emerging as a compound of significant interest in the field of drug discovery. Recent studies have begun to unveil its therapeutic potential, particularly in the context of diabetic nephropathy and bone regeneration. This technical guide provides a detailed overview of the current understanding of this compound's biological activities, with a focus on its molecular targets and mechanisms of action. This document synthesizes available quantitative data, outlines key experimental methodologies, and visualizes the primary signaling pathway implicated in its therapeutic effects.

Introduction

This compound belongs to the chromone glycoside class of natural products.[1][2] It has been identified in the rhizomes of Drynaria fortunei and the stems of Scindapsus officinalis, both of which have a history of use in traditional medicine.[1][3] Preliminary scientific investigations have suggested that this compound possesses biological activities relevant to the treatment of chronic diseases, positioning it as a promising candidate for further preclinical and clinical investigation.

Potential Therapeutic Targets and Biological Activities

Current research has highlighted two primary areas of therapeutic interest for this compound: the amelioration of diabetic nephropathy and the promotion of osteoblast proliferation.

Diabetic Nephropathy and Nrf2 Signaling

A recent pivotal study has indicated that this compound may attenuate the progression of diabetic nephropathy by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in cellular defense against oxidative stress, a key pathological driver of diabetic nephropathy.[4][5][6] The activation of the Nrf2 pathway by this compound suggests a mechanism for mitigating oxidative stress and fibrosis associated with this disease.[4]

Osteoblast Proliferation

This compound has been observed to exhibit proliferative activity on MC3T3-E1 mouse osteoblast cells, suggesting a potential role in bone regeneration and the treatment of bone-related disorders.[1]

Quantitative Data

While comprehensive quantitative data for all biological activities of this compound are not yet available in the public domain, the following table summarizes the key reported finding. Further studies are required to establish a complete pharmacological profile, including IC50 and EC50 values for its various effects.

| Biological Activity | Cell Line/Model | Concentration | Observed Effect | Citation |

| Osteoblast Proliferation | MC3T3-E1 | 25 μg/mL | 10.1% increase in proliferative activity | [1] |

| Attenuation of Diabetic Nephropathy | In vitro and in vivo models | Not specified | Activation of Nrf2 signaling pathway, reduction of oxidative stress and fibrosis | [4] |

Key Signaling Pathway: Nrf2 Activation

The primary elucidated mechanism of action for this compound in a therapeutic context is the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers such as this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This leads to the transcription of a suite of protective enzymes and proteins.

References

- 1. Asiaticoside improves diabetic nephropathy by reducing inflammation, oxidative stress, and fibrosis: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nrf2-Dependent Adaptation to Oxidative Stress Protects Against Progression of Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nrf2 Activators as Attractive Therapeutics for Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Naringin: A Flavonoid with Dual Anti-Inflammatory and Anti-Osteoclastogenic Properties

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Naringin, a flavanone glycoside predominantly found in citrus fruits and the traditional medicinal fern Drynaria roosii, has garnered significant scientific attention for its multifaceted pharmacological activities.[1] This technical guide provides a comprehensive overview of the current understanding of Naringin, with a specific focus on its potent anti-inflammatory and anti-osteoclastogenic effects. Drawing from an extensive review of preclinical studies, this document details the molecular mechanisms, key signaling pathways, and quantitative efficacy of Naringin. Experimental protocols for assessing its bioactivity are outlined, and all presented data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its therapeutic potential in the context of inflammatory bone diseases and other related pathologies.

Introduction to Naringin and its Traditional Use

Naringin is a major flavonoid found in citrus fruits and is a key bioactive component of Drynaria roosii, a fern used for centuries in traditional Chinese medicine to treat bone fractures and other musculoskeletal disorders.[1][2][3][4][5] Traditional medicine has long recognized the therapeutic properties of Drynaria for strengthening bones and tendons.[1][2][3] Modern scientific investigations have begun to validate these traditional uses, identifying Naringin as a significant contributor to the plant's medicinal effects. Its demonstrated biological activities, particularly its anti-inflammatory and bone-protective properties, make it a promising candidate for the development of novel therapies for a range of debilitating conditions.

Biological Activities of Naringin

Naringin exhibits a broad spectrum of biological activities, with its anti-inflammatory and anti-osteoclastogenic effects being of particular interest for therapeutic applications.

Anti-inflammatory Activity

Naringin has been shown to exert potent anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[6][7] Studies have demonstrated that Naringin can decrease the expression of key inflammatory mediators such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][7] By suppressing these cytokines, Naringin can mitigate the inflammatory cascades that contribute to the pathogenesis of various inflammatory diseases.

Inhibition of Osteoclastogenesis

A critical aspect of Naringin's therapeutic potential is its ability to inhibit osteoclastogenesis, the process of osteoclast formation, which is responsible for bone resorption.[6][8][9] Over-activity of osteoclasts is a hallmark of pathological bone loss in diseases like osteoporosis and rheumatoid arthritis. Naringin has been found to suppress the differentiation and maturation of osteoclasts, thereby reducing bone resorption.[6][7]

Molecular Mechanisms and Signaling Pathways

Naringin's biological activities are underpinned by its interaction with several key molecular signaling pathways that regulate inflammation and bone metabolism.

Modulation of the RANKL/RANK/OPG Axis

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and the decoy receptor Osteoprotegerin (OPG) form a critical signaling axis that governs osteoclast differentiation and activity.[10][11][12] Naringin has been shown to interfere with this pathway by:

-

Inhibiting RANK/RANKL interaction: Naringin can disrupt the binding of RANKL to its receptor RANK on osteoclast precursors, a crucial step for initiating osteoclastogenesis.[6]

-

Upregulating OPG expression: Naringin can increase the expression of OPG, which acts as a soluble decoy receptor for RANKL, preventing it from binding to RANK and thereby inhibiting osteoclast formation.[6]

Activation of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a key regulator of osteoblast proliferation and differentiation, promoting bone formation. Naringin has been demonstrated to activate this pathway, leading to an increase in the expression of bone morphogenetic proteins (BMPs) which are crucial for new bone synthesis.[6]

Downregulation of Inflammatory Cytokine Signaling

As mentioned earlier, Naringin effectively reduces the levels of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[6][7] These cytokines are known to stimulate osteoclastogenesis.[6] By suppressing their production, Naringin indirectly inhibits bone resorption.

Signaling Pathway Diagrams:

Caption: Naringin inhibits osteoclastogenesis by upregulating OPG and inhibiting RANKL-RANK interaction.

References

- 1. Drynaria and Dipsacus [itmonline.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. researchgate.net [researchgate.net]

- 5. caringsunshine.com [caringsunshine.com]

- 6. Re-appraising the potential of naringin for natural, novel orthopedic biotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Scoping Review of the Skeletal Effects of Naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naringenin is a Potential Anabolic Treatment for Bone Loss by Modulating Osteogenesis, Osteoclastogenesis, and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insights for RANKL as a Proinflammatory Modulator in Modeled Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The RANKL-RANK Axis: A Bone to Thymus Round Trip [frontiersin.org]

- 12. RANKL is a therapeutic target of bone destruction in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of Drynachromoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drynachromoside A, a chromone glycoside isolated from the rhizomes of Drynaria fortunei, has garnered significant interest for its potential therapeutic applications, particularly in the context of diabetic nephropathy through the activation of the Nrf2 signaling pathway. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound. It delves into their synthesis, biological activities, and structure-activity relationships, with a focus on providing actionable data and methodologies for researchers in the field of drug discovery and development. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical methods are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms and processes.

The Core Structure: this compound

This compound is chemically defined as 5,7-dihydroxy-2-(2-hydroxy-5-carboxyphenyl)-4H-chromen-4-one 7-O-β-D-glucopyranoside. Its structure is characterized by a chromone backbone, which is a benzopyran-4-one, substituted with a dihydroxyphenyl group at the 2-position and a glucose moiety attached via an O-glycosidic bond at the 7-position.

The structural elucidation of this compound was first reported in 2013, based on physico-chemical properties and spectroscopic data analysis.[1]

Structural Analogs and Derivatives

The exploration of structural analogs and derivatives of this compound is primarily driven by the desire to enhance its therapeutic properties, such as increased potency, improved pharmacokinetic profile, and reduced toxicity. Modifications can be broadly categorized into three areas: alterations to the chromone core, variations in the phenyl substituent, and changes to the glycosidic moiety.